molecular formula C5H2ClFIN B1432261 2-Chloro-4-fluoro-5-iodopyridine CAS No. 1370534-60-3

2-Chloro-4-fluoro-5-iodopyridine

Cat. No. B1432261
CAS RN: 1370534-60-3
M. Wt: 257.43 g/mol
InChI Key: CAYWSDTYVXMDQC-UHFFFAOYSA-N
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Description

“2-Chloro-4-fluoro-5-iodopyridine” is a chemical compound with the molecular formula C5H2ClFIN . It has a molecular weight of 257.43 . It is typically stored in a dark place, under an inert atmosphere, and in a freezer under -20°C .


Molecular Structure Analysis

The InChI code for “2-Chloro-4-fluoro-5-iodopyridine” is 1S/C5H2ClFIN/c6-5-1-4 (8)3 (7)2-9-5/h1-2H . The InChI key is CRLPRXQOSARJCF-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“2-Chloro-4-fluoro-5-iodopyridine” is a solid substance . It has a density of 2.1±0.1 g/cm³ . The boiling point is 250.8±35.0 °C at 760 mmHg . The vapor pressure is 0.0±0.5 mmHg at 25°C . The enthalpy of vaporization is 46.8±3.0 kJ/mol . The index of refraction is 1.614 . The molar refractivity is 42.1±0.3 cm³ . The polar surface area is 13 Ų . The polarizability is 16.7±0.5 10^-24 cm³ .

Safety and Hazards

The safety information for “2-Chloro-4-fluoro-5-iodopyridine” indicates that it should not get in eyes, on skin, or on clothing . Ingestion and inhalation should be avoided . Dust formation should be avoided . It should be kept in a dry, cool, and well-ventilated place . The container should be kept tightly closed . It should be protected from direct sunlight .

Mechanism of Action

Target of Action

It is known that halogenated pyridines, such as 2-chloro-4-fluoro-5-iodopyridine, often interact with various biological targets due to the presence of reactive halogen atoms .

Mode of Action

The mode of action of 2-Chloro-4-fluoro-5-iodopyridine involves its interaction with its targets through its halogen atoms. The compound can act as both a nucleophile and an electrophile, thanks to its halogen atoms . This dual reactivity allows it to participate in a variety of chemical transformations.

Biochemical Pathways

It is known that fluoropyridines can influence various biological pathways due to their unique physical, chemical, and biological properties .

properties

IUPAC Name

2-chloro-4-fluoro-5-iodopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClFIN/c6-5-1-3(7)4(8)2-9-5/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAYWSDTYVXMDQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Cl)I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClFIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-fluoro-5-iodopyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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